Cas no 2172154-78-6 (4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid)

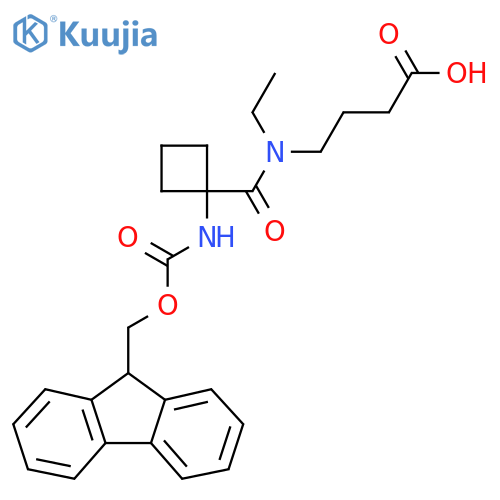

2172154-78-6 structure

商品名:4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid

4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid

- EN300-1569167

- 2172154-78-6

- 4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid

-

- インチ: 1S/C26H30N2O5/c1-2-28(16-7-13-23(29)30)24(31)26(14-8-15-26)27-25(32)33-17-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,22H,2,7-8,13-17H2,1H3,(H,27,32)(H,29,30)

- InChIKey: MKGGCCSUHKURQL-UHFFFAOYSA-N

- ほほえんだ: O=C(C1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC)CCCC(=O)O

計算された属性

- せいみつぶんしりょう: 450.21547206g/mol

- どういたいしつりょう: 450.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 10

- 複雑さ: 700

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 95.9Ų

4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1569167-1.0g |

4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |

2172154-78-6 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1569167-10.0g |

4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |

2172154-78-6 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1569167-5000mg |

4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |

2172154-78-6 | 5000mg |

$9769.0 | 2023-09-24 | ||

| Enamine | EN300-1569167-0.1g |

4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |

2172154-78-6 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1569167-50mg |

4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |

2172154-78-6 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1569167-5.0g |

4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |

2172154-78-6 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1569167-0.05g |

4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |

2172154-78-6 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1569167-0.5g |

4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |

2172154-78-6 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1569167-100mg |

4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |

2172154-78-6 | 100mg |

$2963.0 | 2023-09-24 | ||

| Enamine | EN300-1569167-2500mg |

4-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}butanoic acid |

2172154-78-6 | 2500mg |

$6602.0 | 2023-09-24 |

4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

2172154-78-6 (4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid) 関連製品

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量